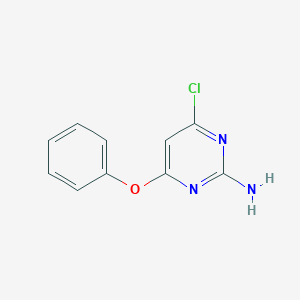
2-Amino-4-phenoxy-6-chloropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-phenoxy-6-chloropyrimidine is a chemical compound with the molecular formula C10H8ClN3O. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for 2-Amino-4-phenoxy-6-chloropyrimidine may involve large-scale batch or continuous processes, utilizing similar synthetic routes as described above. The choice of solvents, catalysts, and reaction conditions can be optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-phenoxy-6-chloropyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate (K2CO3), oxidizing agents like potassium permanganate (KMnO4), and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including 2-amino-4-phenoxy-6-chloropyrimidine, exhibit promising anticancer properties. A study highlighted the synthesis of novel substituted pyrimidines that demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) . The structure-activity relationship (SAR) established through these studies suggests that modifications to the pyrimidine core can enhance therapeutic efficacy.
Antiviral Properties
Recent investigations have focused on the antiviral potential of pyrimidine derivatives against HIV and other viral infections. For instance, compounds bearing similar structural motifs to this compound have been studied for their ability to inhibit HIV replication through mechanisms involving capsid modulation and RT inhibition . These findings support the development of new antiviral agents based on this compound.
Herbicide Development
This compound serves as a crucial intermediate in the synthesis of various herbicides. The compound is often reacted with sulfonyl isocyanates to produce sulfonylurea herbicides, which are widely used for weed control in agriculture . The efficacy of these herbicides is attributed to their ability to inhibit specific enzymatic pathways in plants, leading to effective weed management.
Pesticide Formulations
In addition to herbicides, this compound has been utilized in the formulation of pesticides aimed at controlling a broad spectrum of agricultural pests. Its role as an intermediate allows for the synthesis of active ingredients that exhibit high toxicity against target organisms while being safe for non-target species .
Case Study 1: Anticancer Compound Development
A recent study synthesized a series of 2-amino-pyrimidine derivatives, including this compound, which were tested against multiple cancer cell lines. The results showed that certain derivatives exhibited IC50 values lower than 5 µM, indicating potent anticancer activity .
Case Study 2: Herbicide Efficacy
In field trials, herbicides developed from this compound demonstrated over 90% efficacy in controlling common agricultural weeds compared to traditional herbicides. These findings support its application as a critical component in modern agricultural practices .
Mécanisme D'action
The mechanism of action of 2-Amino-4-phenoxy-6-chloropyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Amino-4-phenoxy-6-chloropyrimidine include other pyrimidine derivatives such as:
- 4-Chloro-6-methylpyrimidin-2-amine
- 4-Chloro-6-phenylpyrimidin-2-amine
- 4-Chloro-6-ethoxypyrimidin-2-amine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For example, the phenoxy group at the 6-position can enhance its binding affinity to certain biological targets, making it a valuable scaffold in drug discovery .
Propriétés
Numéro CAS |
100763-71-1 |
|---|---|
Formule moléculaire |
C10H8ClN3O |
Poids moléculaire |
221.64 g/mol |
Nom IUPAC |
4-chloro-6-phenoxypyrimidin-2-amine |
InChI |
InChI=1S/C10H8ClN3O/c11-8-6-9(14-10(12)13-8)15-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) |
Clé InChI |
WCDHWNAYCBWKKW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl |
Synonymes |
2-amino-4-phenoxy-6-chloropyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















